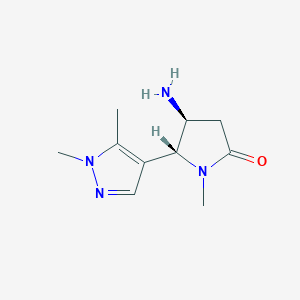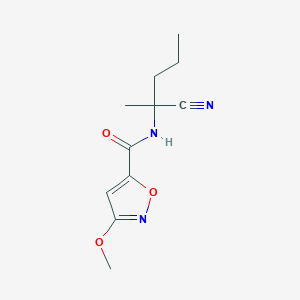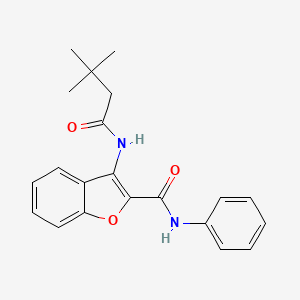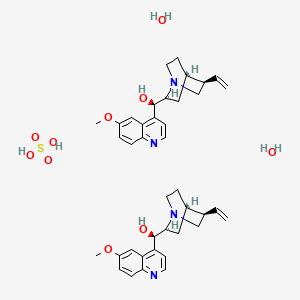
(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one is a chiral organic compound that features a pyrrolidinone ring substituted with an amino group and a dimethylpyrazolyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines under suitable conditions.
Attachment of the Dimethylpyrazolyl Group: This step may involve coupling reactions using pyrazole derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, particularly at the amino or pyrazolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Possible applications in studying enzyme inhibition mechanisms.
Biological Activity: Investigation of its effects on various biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Exploration of its therapeutic properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Application in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one: Similar in structure but with different substituents.
Other Pyrrolidinone Derivatives: Compounds with variations in the pyrrolidinone ring or substituents.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and dimethylpyrazolyl groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
1807914-35-7 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-6-7(5-12-14(6)3)10-8(11)4-9(15)13(10)2/h5,8,10H,4,11H2,1-3H3 |
InChI Key |
FTAWOBCECQLSRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)N |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-5-[(3-CHLOROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]-2-CYANO-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2824464.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)
![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)
![4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2824478.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![(4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2824483.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)
![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2824485.png)
